(1-((1-Methyl-1h-indazol-3-yl)methyl)cyclopropyl)methanamine
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Overview
Description
(1-((1-Methyl-1h-indazol-3-yl)methyl)cyclopropyl)methanamine is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-((1-Methyl-1h-indazol-3-yl)methyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1-((1-Methyl-1h-indazol-3-yl)methyl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-((1-Methyl-1h-indazol-3-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride
- 1-(4-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-(1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride
Uniqueness
(1-((1-Methyl-1h-indazol-3-yl)methyl)cyclopropyl)methanamine is unique due to its specific structural features, such as the presence of the cyclopropyl group and the indazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
[1-[(1-methylindazol-3-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C13H17N3/c1-16-12-5-3-2-4-10(12)11(15-16)8-13(9-14)6-7-13/h2-5H,6-9,14H2,1H3 |
InChI Key |
MISXBYWFYKTZSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CC3(CC3)CN |
Origin of Product |
United States |
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